7-Hydroxyisoindolin-1-one

Übersicht

Beschreibung

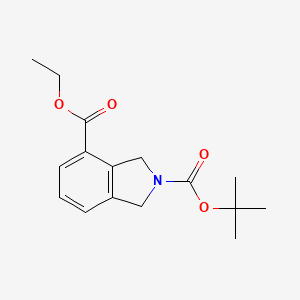

7-Hydroxyisoindolin-1-one is a compound with the molecular formula C8H7NO2 and a molecular weight of 149.15 . It is used for scientific research and development .

Synthesis Analysis

A small library of 3-hydroxyisoindolin-1-ones, which are similar to 7-Hydroxyisoindolin-1-one, has been prepared from 3-alkylidenephtalides under ultrasonic irradiation . This practical synthesis is featured by group tolerance, high efficiency, and yields . The reaction can also be performed in multigram scale and be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .

Molecular Structure Analysis

The molecular structure of 7-Hydroxyisoindolin-1-one is characterized by its linear formula C8H7NO2 . More detailed structural insights can be obtained from molecular modeling studies .

Chemical Reactions Analysis

Isoindolin-1-ones, including 7-Hydroxyisoindolin-1-one, can be synthesized through selective addition of organometallic reagents (for example RMgX, RLi or R2Zn), as well as reduction of phthalimides . The secondary benzamides and aldehydes have been exploited as the starting materials to generate the hydroxyisoindolin-1-ones through tandem oxidative C–H activation and annulation reactions in the presence of palladium or rhodium catalysts .

Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceutical Compounds

7-Hydroxyisoindolin-1-one: serves as a versatile precursor in the synthesis of a variety of pharmaceutical compounds. It is featured in the structure of natural products and commercial drugs, such as entonalactam C and fumadensine, and has been used in the synthesis of chlortalidone, a diuretic medication .

Ultrasonic-Assisted Organic Synthesis

The compound has been utilized in ultrasonic-assisted organic synthesis, which is a green chemistry approach. This method improves reaction rates, yields, and selectivity while using less hazardous materials and milder reaction conditions .

Inhibitors for PI3Kγ in Cancer Research

Isoindolin-1-one derivatives, which include 7-Hydroxyisoindolin-1-one , have been studied as potent inhibitors of PI3Kγ, a protein implicated in gastric carcinoma. Molecular modeling studies suggest these compounds could be significant in developing new cancer therapies .

CDK7 Inhibition in Breast Cancer Treatment

Isoindolin-1-ones are being explored as potential inhibitors of Cyclin-dependent kinase 7 (CDK7), which is a promising strategy in the discovery of anti-breast cancer drugs. These compounds have shown high binding affinity and stability in molecular dynamics simulations, indicating their potential as effective CDK7 inhibitors .

Green Synthetic Approaches in Industrial Chemistry

In industrial chemistry, 7-Hydroxyisoindolin-1-one is synthesized using sustainable methods, such as ultrasonic irradiation, to access various motifs of isoindolin-1-ones. This approach is significant for large-scale production with environmental considerations .

Molecular Modeling in Biochemistry

The compound’s derivatives have been used in molecular modeling to understand their role as inhibitors against specific biochemical targets. This includes studies on their binding free energy and structure-activity relationships, which are crucial for drug design .

Analytical Chemistry Applications

7-Hydroxyisoindolin-1-one: and its derivatives are valuable in analytical chemistry for the development of new analytical methods. Their synthesis and reactivity can be studied using techniques like carbamoyl radical cyclization, which is important for identifying and quantifying biological activities .

Environmental Science Applications

The synthesis of 7-Hydroxyisoindolin-1-one involves methods that are aligned with the principles of sustainable chemistry, reducing the detrimental effects of chemicals on the environment. This is particularly relevant in the context of environmental science, where green synthesis processes are increasingly important .

Safety and Hazards

Eigenschaften

IUPAC Name |

7-hydroxy-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-6-3-1-2-5-4-9-8(11)7(5)6/h1-3,10H,4H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKWUFXTQKCDBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)O)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60717642 | |

| Record name | 7-Hydroxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxyisoindolin-1-one | |

CAS RN |

1033809-85-6 | |

| Record name | 7-Hydroxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Oxa-7-azabicyclo[3.3.1]nonane; acetic acid](/img/structure/B1426055.png)

![Benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1426068.png)